Hexakis(benzylthio)benzene
Overview
Description
Hexakis(benzylthio)benzene is an organic compound with the chemical formula C48H42S6. It is characterized by having six benzylthio groups attached to a central benzene ring. This compound is a colorless crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform and dichloromethane . It is primarily used as a reagent and ligand in organic synthesis, particularly in sulfurization, exchange, and coordination reactions .
Preparation Methods
Hexakis(benzylthio)benzene is typically synthesized by reacting thiophenol with benzyl halide in the presence of a base . The reaction conditions often involve the use of a suitable solvent and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but the fundamental synthetic route remains consistent, focusing on the reaction between thiophenol and benzyl halide.
Chemical Reactions Analysis
Hexakis(benzylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the benzylthio groups to thiol groups.
Substitution: The benzylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Hexakis(benzylthio)benzene has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in understanding sulfur-containing compounds’ interactions.
Mechanism of Action
The mechanism by which hexakis(benzylthio)benzene exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions and substrates used .
Comparison with Similar Compounds
Hexakis(benzylthio)benzene can be compared with other hexa-substituted benzenes, such as hexakis(4-carboxyphenyl)benzene and hexakis[(trimethylsilyl)ethynyl]benzene. These compounds share a similar central benzene ring structure but differ in the nature of the substituent groups. This compound is unique due to its benzylthio groups, which impart distinct chemical reactivity and properties compared to other hexa-substituted benzenes.
Similar compounds include:
- Hexakis(4-carboxyphenyl)benzene
- Hexakis[(trimethylsilyl)ethynyl]benzene
These compounds highlight the diversity of hexa-substituted benzenes and the unique properties that different substituents can impart.
Properties
IUPAC Name |
1,2,3,4,5,6-hexakis(benzylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H42S6/c1-7-19-37(20-8-1)31-49-43-44(50-32-38-21-9-2-10-22-38)46(52-34-40-25-13-4-14-26-40)48(54-36-42-29-17-6-18-30-42)47(53-35-41-27-15-5-16-28-41)45(43)51-33-39-23-11-3-12-24-39/h1-30H,31-36H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJBMANBXLNSJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(=C(C(=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4)SCC5=CC=CC=C5)SCC6=CC=CC=C6)SCC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H42S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399344 | |
Record name | Hexakis(benzylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127022-77-9 | |
Record name | Hexakis(benzylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexakis(benzylthio)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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